molecular formula C10H18BrNO3 B1290411 N-Boc-trans-4-bromo-3-hydroxypiperidine CAS No. 936250-36-1

N-Boc-trans-4-bromo-3-hydroxypiperidine

Cat. No.: B1290411
CAS No.: 936250-36-1
M. Wt: 280.16 g/mol
InChI Key: KIWHIAGYBKVHMO-HTQZYQBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-trans-4-bromo-3-hydroxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-trans-4-bromo-3-hydroxypiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-trans-4-bromo-3-hydroxypiperidine depends on its specific application

Comparison with Similar Compounds

N-Boc-trans-4-bromo-3-hydroxypiperidine can be compared with other similar compounds, such as:

    N-Boc-trans-4-chloro-3-hydroxypiperidine: Similar structure but with a chlorine atom instead of bromine.

    N-Boc-trans-4-fluoro-3-hydroxypiperidine: Similar structure but with a fluorine atom instead of bromine.

    N-Boc-trans-4-iodo-3-hydroxypiperidine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-bromo-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHIAGYBKVHMO-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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